molecular formula C29H47N5O7S B1240770 (R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide

(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide

Cat. No. B1240770
M. Wt: 609.8 g/mol
InChI Key: CWNLQOSKBPEJOV-FTJBHMTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide, also known as (R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide, is a useful research compound. Its molecular formula is C29H47N5O7S and its molecular weight is 609.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide

Molecular Formula

C29H47N5O7S

Molecular Weight

609.8 g/mol

IUPAC Name

(2R)-N-[(2S)-3-cyclohexyl-1-[2-(morpholin-4-ylsulfonylamino)ethylamino]-1-oxopropan-2-yl]-N'-hydroxy-2-[3-(4-methylphenyl)propyl]butanediamide

InChI

InChI=1S/C29H47N5O7S/c1-22-10-12-23(13-11-22)8-5-9-25(21-27(35)33-38)28(36)32-26(20-24-6-3-2-4-7-24)29(37)30-14-15-31-42(39,40)34-16-18-41-19-17-34/h10-13,24-26,31,38H,2-9,14-21H2,1H3,(H,30,37)(H,32,36)(H,33,35)/t25-,26+/m1/s1

InChI Key

CWNLQOSKBPEJOV-FTJBHMTQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@@H](CC2CCCCC2)C(=O)NCCNS(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)CCCC(CC(=O)NO)C(=O)NC(CC2CCCCC2)C(=O)NCCNS(=O)(=O)N3CCOCC3

synonyms

CT 1166
CT-1166
CT1166
N1-(N-(2-(morpholinosulfonylamino)ethyl)-3-cyclohexyl-2-propanamidyl)-N4-hydroxy-2-(3-(4-methylphenyl)propyl)succinamide

Origin of Product

United States

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